2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol

CNS drug design physicochemical property optimisation regioisomer comparison

2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol (CAS 2248384-91-8) is a chiral benzofuran derivative that incorporates a saturated 2,3‑dihydro‑1‑benzofuran core with a secondary propan‑1‑ol side chain at the 2‑position. With a molecular formula of C11H14O2, a molecular weight of 178.23 g mol⁻¹, a computed XLogP3 of 2.1, a low topological polar surface area of 29.5 Ų, and only one hydrogen‑bond donor, the compound presents a balanced polarity profile that favors passive blood‑brain‑barrier penetration – a feature actively sought in central nervous system (CNS) drug‑discovery programmes.

Molecular Formula C11H14O2
Molecular Weight 178.231
CAS No. 2248384-91-8
Cat. No. B2618205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol
CAS2248384-91-8
Molecular FormulaC11H14O2
Molecular Weight178.231
Structural Identifiers
SMILESCC(CO)C1CC2=CC=CC=C2O1
InChIInChI=1S/C11H14O2/c1-8(7-12)11-6-9-4-2-3-5-10(9)13-11/h2-5,8,11-12H,6-7H2,1H3
InChIKeyIVYITDCYMLRKCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol (CAS 2248384-91-8): Chiral Dihydrobenzofuran Building Block for CNS‑oriented Medicinal Chemistry Procurement


2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol (CAS 2248384-91-8) is a chiral benzofuran derivative that incorporates a saturated 2,3‑dihydro‑1‑benzofuran core with a secondary propan‑1‑ol side chain at the 2‑position [1]. With a molecular formula of C11H14O2, a molecular weight of 178.23 g mol⁻¹, a computed XLogP3 of 2.1, a low topological polar surface area of 29.5 Ų, and only one hydrogen‑bond donor, the compound presents a balanced polarity profile that favors passive blood‑brain‑barrier penetration – a feature actively sought in central nervous system (CNS) drug‑discovery programmes [2]. The 2,3‑dihydrobenzofuran scaffold is recognised as a privileged structure for CNS target engagement, with benzofuran‑2‑ylmethyl piperazines achieving sigma‑1 receptor affinities as low as Ki = 2.6 nM and benzofuran‑2‑carboxamides spanning Ki = 7.8–34 nM [3][4].

Why 2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol Cannot Be Interchanged with Other Benzofuran‑Propanol Analogs in CNS Lead Optimisation


Dihydrobenzofuran‑containing compounds exhibit dramatic shifts in sigma‑receptor affinity and selectivity profile when the substitution position or oxidation state of the side chain is altered. The 2‑yl propanol isomer (the target compound) chemically constrains the hydroxyl group directly adjacent to the stereogenic centre of the dihydrofuran ring, producing a chiral secondary alcohol; in contrast, the 5‑yl propanol regioisomer positions the hydroxyl group on a flexible three‑carbon tether remote from the heterocycle, removing stereochemical complexity and altering LogP/PSA balance . Even the simple chain‑length analog 2-(2,3‑dihydro‑1‑benzofuran‑2‑yl)ethanol exhibits a sigma‑1 Ki of 248 nM and sigma‑2 Ki of 23–90 nM in rat PC12 membranes, whereas the benzofuran‑2‑carboxamide class reaches sigma‑1 Ki values of 7.8–34 nM – a greater than 25‑fold potency span across a single scaffold modification [1][2]. These data confirm that minor structural perturbations profoundly alter receptor engagement, rendering generic substitution scientifically indefensible without head‑to‑head binding data for the specific compound.

Quantitative Differentiation Guide: 2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol vs. In‑Class Comparators


Regioisomeric Substitution Position Dictates CNS Physicochemical Profile: 2‑yl Propanol vs. 5‑yl Propanol

The 2‑yl propanol regioisomer (target compound) carries the propanol chain at the 2‑position of the dihydrofuran ring, generating a chiral centre directly adjacent to the hydroxyl group. In contrast, the commercial 5‑yl propanol regioisomer (CAS 217483‑06‑2) attaches the propanol chain via a methylene spacer at the 5‑position of the benzene ring, eliminating the stereogenic centre and creating a distinctly different spatial orientation of the hydrogen‑bond donor . This regioisomeric shift alters the computed topological polar surface area and rotatable bond count, parameters that directly govern CNS penetration probability [1]. Pricing data indicate that the 5‑yl regioisomer is available at approximately $224 per 100 mg (AKSci, 98 % purity), whereas the target 2‑yl compound is listed by Enamine at significantly higher cost points – $1,573 per 50 mg and $3,670 per 2.5 g – reflecting the added synthetic complexity of generating the chiral 2‑substituted dihydrobenzofuran core [2].

CNS drug design physicochemical property optimisation regioisomer comparison

Sigma‑1 Receptor Affinity Class Benchmarking: Benzofuran‑2‑carboxamide Series (Ki = 7.8–34 nM) vs. Dihydrobenzofuran‑Ethanol Analog (Ki = 248 nM)

The benzofuran‑2‑carboxamide chemotype, which shares the benzofuran core and 2‑position substitution motif with the target compound, delivers sigma‑1 receptor Ki values spanning 7.8–34 nM (competitive binding, [³H](+)-pentazocine displacement) [1]. In contrast, the shorter‑chain analog 2-(2,3‑dihydro‑1‑benzofuran‑2‑yl)ethanol (ethyl alcohol instead of propanol) exhibits a sigma‑1 Ki of 248 nM in guinea pig brain membranes – a >25‑fold loss in affinity attributable solely to a one‑carbon truncation of the alcohol side chain [2]. Dihydrobenzofuran‑2‑ylmethyl piperazines further establish the scaffold's potential: N‑(benzofuran‑2‑ylmethyl)‑N′‑(4′‑(2″‑fluoroethoxy)benzyl)piperazine achieves sigma‑1 Ki = 2.6 nM with sigma2/sigma1 selectivity of 187‑fold [3]. These data define a clear affinity gradient as a function of side‑chain composition at the 2‑position, positioning the target propanol compound at an intermediate steric and electronic occupancy that is distinct from both the shorter ethanol and the more elaborated piperazine‑containing derivatives.

sigma‑1 receptor binding CNS pharmacology SAR benchmarking

Oxidation State of the Alcohol Determines Derivatisation Versatility: Propan‑1‑ol vs. Ethanol Chain Length

The target compound features a secondary alcohol (propan‑1‑ol chain with a methyl branch at C‑1′) that can be selectively oxidised to the corresponding ketone or further derivatised (e.g., esterification, etherification, or conversion to amines) without compromising the dihydrofuran ring integrity [1]. In the shorter ethanol analog, the primary alcohol is more sterically accessible but lacks the methyl‑substituted stereocentre, reducing the dimensionality of SAR exploration [2]. Chemoenzymatic asymmetric strategies for optically active 2,3‑dihydrobenzofurans have been demonstrated using lipase‑mediated kinetic resolution of 1‑aryl‑2‑propanols, indicating that the secondary alcohol motif of the propanol side chain is amenable to enantioselective synthesis, whereas the primary ethanol analog cannot benefit from the same enzymatic discrimination [3].

medicinal chemistry alcohol functionalisation side‑chain SAR

Optimal Procurement Scenarios for 2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol in Scientific and Industrial Research


Enantioselective CNS Lead Optimisation Requiring a Chiral Dihydrobenzofuran Scaffold

Medicinal chemistry teams pursuing sigma‑receptor or serotonin receptor (5‑HT2A/2C) programmes can utilise the target compound's chiral secondary alcohol as a versatile intermediate for parallel SAR exploration. The benzofuran‑2‑ylmethyl piperazine series demonstrates that 2‑position substitution is compatible with sub‑nanomolar to low‑nanomolar sigma‑1 affinity [1], and the propanol chain provides an additional hydrogen‑bond donor at a three‑carbon distance that is absent from both the ethanol analog (sigma‑1 Ki = 248 nM) and the carboxamide series (Ki = 7.8–34 nM) [2][3]. The chiral centre enables separation of enantiomers for differential pharmacological profiling, a key requirement for CNS selectivity.

Building Block for Diversity‑Oriented Synthesis of CNS‑Focused Screening Libraries

The compound's low topological PSA (29.5 Ų), moderate lipophilicity (XLogP3 = 2.1), and single hydrogen‑bond donor align with CNS lead‑like property guidelines [1]. As a member of the Enamine screening collection (EN300‑6506333) with established quality control (LCMS/¹H NMR, ≥90 % purity) [2], it can serve as a tangible building block for library enumeration via REAL (Readily Accessible) database compounds. The secondary alcohol can be oxidised to a ketone or converted to amines, ethers, and esters, enabling rapid diversification while maintaining the privileged 2,3‑dihydrobenzofuran core that has demonstrated activity against cannabinoid receptors, sigma receptors, and serotonin receptors [3].

Regioisomeric Selectivity Studies to Map Sigma‑Receptor Binding Site Topology

The 2‑yl propanol regioisomer provides a structurally defined comparator to the commercially available 5‑yl propanol regioisomer (CAS 217483‑06‑2) [1]. Because the 5‑yl isomer lacks the chiral centre and positions the hydroxyl group on a flexible tether, differential binding data between the two regioisomers can reveal whether sigma‑receptor engagement is sensitive to the spatial orientation of the hydrogen‑bond donor relative to the dihydrofuran oxygen – information critical for refining pharmacophore models [2][3]. The >14‑fold price differential ($31.5/mg vs. $2.2/mg) reflects the synthetic investment in the chiral 2‑yl substitution, and procurement decisions should weigh this cost against the mechanistic insights gained.

Chemoenzymatic Asymmetric Synthesis Methodology Development

The secondary alcohol motif of the propanol side chain is structurally analogous to 1‑aryl‑2‑propanol substrates that have been successfully resolved using lipase‑mediated kinetic resolution [1]. Process chemistry groups developing scalable enantioselective routes to chiral dihydrobenzofurans can use the target compound as a substrate for optimising enzymatic resolution conditions (e.g., Candida antarctica lipase B, vinyl acetate as acyl donor), providing access to both (R)‑ and (S)‑enantiomers in high enantiomeric excess for downstream biological evaluation.

Quote Request

Request a Quote for 2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.